

Brilliant Orange Dyes in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brilliant Orange*

Cat. No.: *B13756036*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Brilliant Orange dyes in flow cytometry. Brilliant Orange dyes, such as Pacific Orange™ and Krome Orange™, are violet laser-excitable fluorochromes that offer bright signals and are valuable tools in multicolor flow cytometry panel design. These notes cover the characteristics of these dyes, provide protocols for their use in immunophenotyping and cell cycle analysis, and offer guidance on antibody conjugation.

Dye Characteristics and Comparison

Brilliant Orange dyes are valued for their brightness and utility in the violet laser line, allowing for expanded panel design in multicolor flow cytometry. Krome Orange™ is reported to have a significantly higher quantum yield than Pacific Orange™, resulting in a brighter signal.^{[1][2][3]} This increased brightness can be particularly advantageous for detecting antigens with low expression levels.

Property	Pacific Orange™	Krome Orange™	VioGreen™
Excitation Max (nm)	400[4]	398[5]	388[3]
Emission Max (nm)	551[4]	528[5]	520[3]
Laser Line	Violet (405 nm)[4]	Violet (405 nm)[5]	Violet (405 nm)[3]
Relative Brightness	Moderate	Bright	Very Bright[3][6]
Quantum Yield	-	Higher than Pacific Orange™[1][2]	-
Stain Index	~600[7]	Higher than Pacific Orange™[3]	Higher than Pacific Orange™ & Krome Orange™[3]

Note: Stain index is a relative measure of brightness and can vary depending on the instrument, antibody conjugate, and cell type used.[6]

Experimental Protocols

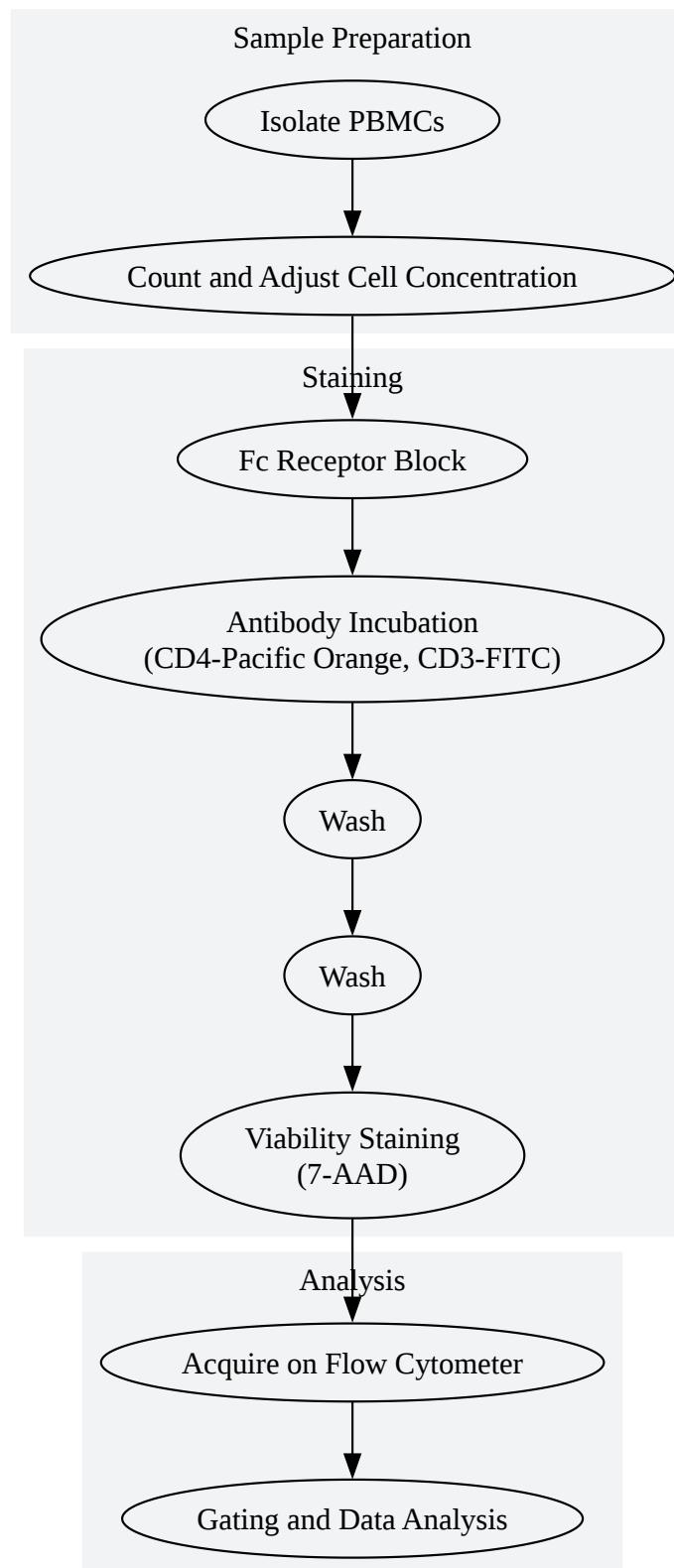
Protocol 1: Immunophenotyping of Human T Cells using a Pacific Orange™ Conjugated Antibody

This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) with a CD4 Pacific Orange™ conjugate to identify CD4+ T helper cells.

Materials:

- Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
- Fc blocking reagent (e.g., Human TruStain FcX™)
- CD4-Pacific Orange™ conjugated antibody
- CD3-FITC conjugated antibody (for T cell gating)
- Viability dye (e.g., 7-AAD)

- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- 5 mL polystyrene round-bottom tubes


Procedure:

- Cell Preparation: Start with a single-cell suspension of human PBMCs. Adjust the cell concentration to 1×10^7 cells/mL in cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking: Add 1×10^6 cells (100 μ L) to a 5 mL flow cytometry tube. Add Fc blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.
- Antibody Staining: Without washing, add the predetermined optimal concentration of CD4-Pacific Orange™ and CD3-FITC conjugated antibodies to the cell suspension. Gently vortex and incubate for 20-30 minutes at 4°C in the dark.
- Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully aspirate the supernatant. Repeat the wash step.
- Viability Staining: Resuspend the cell pellet in 100 μ L of Flow Cytometry Staining Buffer. Add 1 μ L of 7-AAD Staining Solution and incubate for 5 minutes at room temperature in the dark. [8]
- Acquisition: Add 400 μ L of Flow Cytometry Staining Buffer to each tube and acquire the samples on a flow cytometer equipped with a violet laser.

Gating Strategy:

- Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).
- Exclude doublets using FSC-A versus FSC-H.
- Exclude dead cells by gating on the 7-AAD negative population.
- From the live, singlet, lymphocyte population, identify T cells by gating on CD3+ cells.

- Within the CD3+ population, identify CD4+ T helper cells based on Pacific Orange™ fluorescence.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for immunophenotyping of T cells.

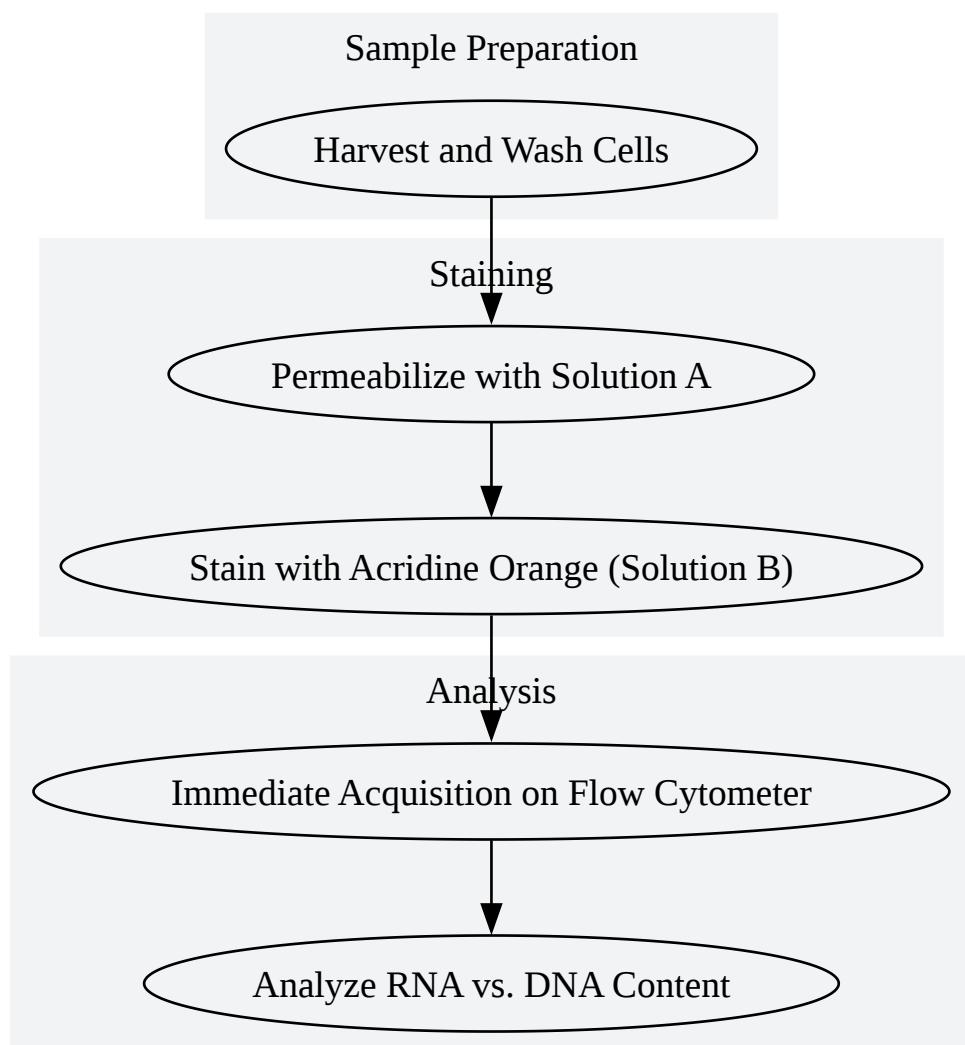
Protocol 2: Cell Cycle Analysis using Acridine Orange

Acridine Orange is a nucleic acid binding dye that fluoresces green when bound to double-stranded DNA and red when bound to single-stranded RNA. This differential staining allows for the analysis of the cell cycle, distinguishing quiescent (G0) from cycling (G1, S, G2/M) cells.

Materials:

- Single-cell suspension
- Citrate-Phosphate Buffer (pH 3.0)
- Triton X-100
- Sucrose
- EDTA
- NaCl
- Acridine Orange stock solution (1 mg/mL in dH₂O)
- Staining Solution A (Permeabilization Buffer)
- Staining Solution B (Staining Buffer with Acridine Orange)

Reagent Preparation:


- Staining Solution A: 0.1% Triton X-100, 0.2 M Sucrose, 1 mM EDTA in Citrate-Phosphate Buffer (pH 3.0).
- Staining Solution B: 0.15 M NaCl, Acridine Orange (final concentration 2 µg/mL) in Citrate-Phosphate Buffer (pH 3.8). Prepare fresh.

Procedure:

- Cell Preparation: Harvest $1-2 \times 10^6$ cells and wash with PBS. Resuspend the cell pellet in the residual PBS.
- Permeabilization: While gently vortexing, add 0.2 mL of the cell suspension to 0.4 mL of ice-cold Staining Solution A. Incubate on ice for 30 seconds.
- Staining: While gently vortexing, add 1.2 mL of Staining Solution B to the permeabilized cells.
- Acquisition: Analyze the sample immediately on a flow cytometer. Excite with a blue laser (488 nm) and collect green fluorescence (e.g., 530/30 nm filter) and red fluorescence (e.g., >650 nm filter).

Data Analysis:

- A dot plot of red fluorescence (RNA content) versus green fluorescence (DNA content) will show distinct cell cycle phases.
- G0 cells will have low RNA and 2n DNA content.
- G1 cells will have higher RNA content than G0 cells and 2n DNA content.
- S phase cells will show increasing DNA content.
- G2/M cells will have 4n DNA content and high RNA content.

[Click to download full resolution via product page](#)

Caption: Workflow for cell cycle analysis using Acridine Orange.

Protocol 3: Antibody Conjugation to Brilliant Orange Dyes

This protocol provides a general guideline for conjugating an antibody to an amine-reactive Brilliant Orange dye. For best results, always refer to the specific instructions provided with the conjugation kit.

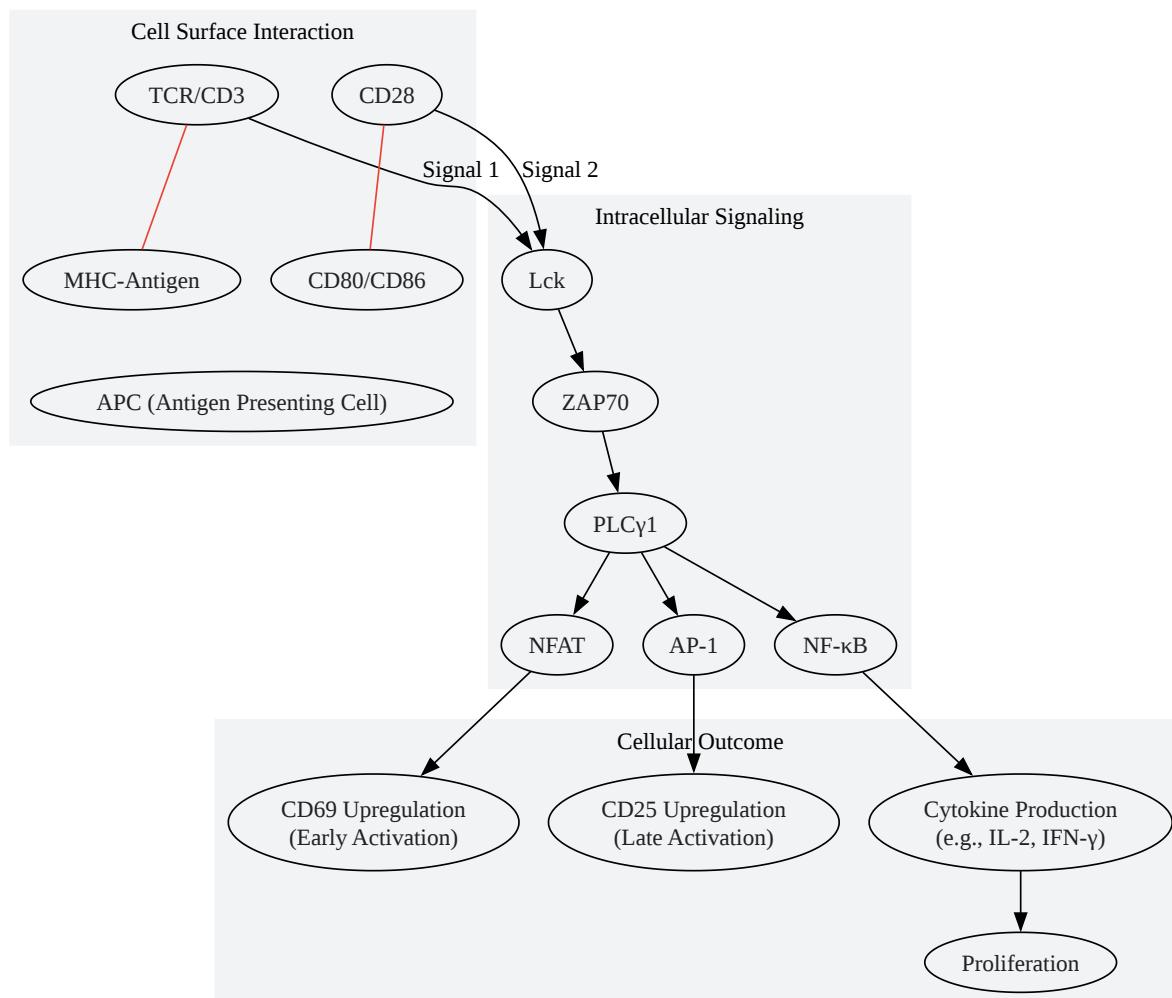
Materials:

- Purified antibody (carrier-free, e.g., no BSA or gelatin)
- Amine-reactive Brilliant Orange dye (e.g., Pacific Orange™ succinimidyl ester)
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching solution (e.g., 1 M Tris, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Antibody Preparation: Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL.
- Dye Preparation: Dissolve the amine-reactive Brilliant Orange dye in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction: Add the reactive dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common. Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching: Add the quenching solution to stop the reaction. Incubate for 30 minutes at room temperature.
- Purification: Remove unconjugated dye by passing the solution through a desalting column or by dialysis against PBS.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
- Storage: Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide if desired.

[Click to download full resolution via product page](#)


Caption: General workflow for antibody conjugation.

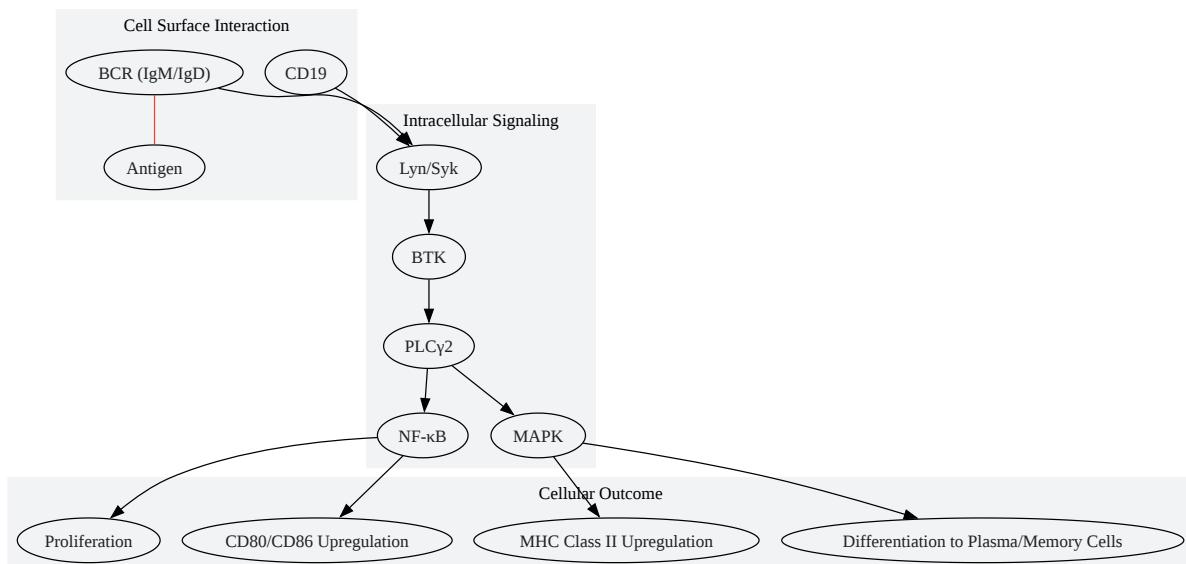
Signaling Pathway Analysis

Brilliant Orange dye conjugates can be used to identify and characterize key cell populations involved in various signaling pathways. Below are simplified diagrams of T cell and B cell activation pathways, highlighting markers that can be analyzed by flow cytometry.

T Cell Activation Signaling Pathway

T cell activation is initiated by the interaction of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals, leads to a cascade of intracellular events resulting in T cell proliferation and differentiation.

[Click to download full resolution via product page](#)


Caption: Key events in T cell activation.

Key markers for flow cytometric analysis of T cell activation include:

- CD3: Pan T cell marker.[\[9\]](#)
- CD4/CD8: Lineage markers for helper and cytotoxic T cells, respectively.[\[9\]](#)
- CD69: Early activation marker.[\[10\]](#)
- CD25: Late activation marker, also a marker for regulatory T cells.[\[10\]](#)
- Intracellular Cytokines: (e.g., IFN- γ , IL-2) to determine T cell functional subsets.[\[11\]](#)

B Cell Activation Signaling Pathway

B cell activation is initiated by the binding of an antigen to the B cell receptor (BCR). This triggers a signaling cascade that leads to B cell proliferation, differentiation, and antibody production.

[Click to download full resolution via product page](#)

Caption: Key events in B cell activation.

Key markers for flow cytometric analysis of B cell activation and differentiation include:

- CD19: Pan B cell marker.[\[12\]](#)
- IgM/IgD: Surface immunoglobulins that form the BCR.[\[13\]](#)

- CD69: Early activation marker.
- CD80/CD86: Co-stimulatory molecules upregulated upon activation.
- CD27: Memory B cell marker.[9]
- CD38: Plasmablast and plasma cell marker.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The new violet laser dye, Krome Orange, allows an optimal polychromatic immunophenotyping based on CD45-KO gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Flow cytometry markers guide | Abcam [abcam.com]
- 10. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 11. agilent.com [agilent.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- To cite this document: BenchChem. [Brilliant Orange Dyes in Flow Cytometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13756036#brilliant-orange-applications-in-flow-cytometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com